Triethyl{[(triethylstannyl)sulfanyl]methyl}silane
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Overview
Description
Triethyl{[(triethylstannyl)sulfanyl]methyl}silane is an organosilicon compound that features both silicon and tin atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl{[(triethylstannyl)sulfanyl]methyl}silane typically involves the reaction of triethylsilane with a stannyl sulfide precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene, which help to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethyl{[(triethylstannyl)sulfanyl]methyl}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The silicon and tin atoms can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenated compounds and organometallic reagents are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes and stannoxanes, while reduction can produce simpler organosilicon and organotin compounds.
Scientific Research Applications
Triethyl{[(triethylstannyl)sulfanyl]methyl}silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon and carbon-tin bonds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals and diagnostic agents.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism by which Triethyl{[(triethylstannyl)sulfanyl]methyl}silane exerts its effects involves the interaction of its silicon and tin atoms with various molecular targets. These interactions can lead to the formation of stable complexes and the facilitation of specific chemical reactions. The pathways involved often include the activation of substrates through coordination to the silicon or tin centers, followed by subsequent chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triethylsilane: An organosilicon compound with similar reducing properties but lacking the tin atom.
Triethylstannane: An organotin compound with similar reactivity but lacking the silicon atom.
Trimethylsilyl sulfide: A related compound with a different alkyl group and sulfur atom.
Uniqueness
Triethyl{[(triethylstannyl)sulfanyl]methyl}silane is unique due to the presence of both silicon and tin atoms in its structure, which imparts distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
60989-32-4 |
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Molecular Formula |
C13H32SSiSn |
Molecular Weight |
367.3 g/mol |
IUPAC Name |
triethyl(triethylstannylsulfanylmethyl)silane |
InChI |
InChI=1S/C7H18SSi.3C2H5.Sn/c1-4-9(5-2,6-3)7-8;3*1-2;/h8H,4-7H2,1-3H3;3*1H2,2H3;/q;;;;+1/p-1 |
InChI Key |
JMYQCDYLTBCQKN-UHFFFAOYSA-M |
Canonical SMILES |
CC[Si](CC)(CC)CS[Sn](CC)(CC)CC |
Origin of Product |
United States |
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